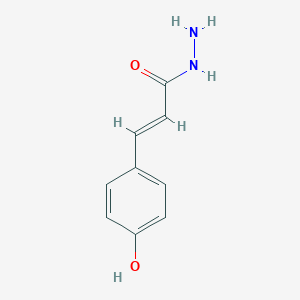
p-Hydroxycinnamic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
P-Hydroxycinnamic acid hydrazide is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
p-Hydroxycinnamic acid hydrazide has been studied for its potential anticancer effects. Recent research has demonstrated that various derivatives of hydroxycinnamic acid hydrazides exhibit significant antiproliferative activity against different cancer cell lines. For instance, one study reported that specific derivatives showed IC50 values lower than standard chemotherapeutic agents like topotecan, indicating a promising avenue for cancer treatment.
| Compound | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| 2c | H1299 | 1.50 | More active than topotecan (4.18 μM) |
| 2e | MCF-7 | 2.00 | Comparable to standard treatments |
These findings suggest that this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells while exhibiting lower toxicity to normal cells .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. A study highlighted that these compounds could effectively reduce oxidative damage in cellular models, suggesting their potential as therapeutic agents in oxidative stress-related conditions .
Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
Cosmetic Applications
The cosmetic industry has recognized the potential of p-hydroxycinnamic acid derivatives as skin-conditioning agents. They are used in formulations aimed at skin whitening and anti-aging due to their ability to inhibit melanin production and provide photoprotection against UV radiation. The compound's antioxidant properties further enhance its suitability for cosmetic applications .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food and cosmetic products .
Pharmacological Potential
The pharmacological profile of this compound includes its role as a matrix metalloproteinase inhibitor, which is crucial for tissue remodeling and cancer metastasis prevention. This property positions it as a valuable candidate in drug development for cancer therapies and wound healing applications .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C9H10N2O2/c10-11-9(13)6-3-7-1-4-8(12)5-2-7/h1-6,12H,10H2,(H,11,13)/b6-3+ |
InChI Key |
CRSGPFJTSAVQLO-ZZXKWVIFSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)NN)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NN)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















